Teriparatide is classified as a biopharmaceutical and falls under the category of peptide therapeutics. It is produced through recombinant DNA technology or chemical synthesis methods. The compound is often marketed under the brand name Forteo and is administered via subcutaneous injection.
The synthesis of teriparatide can be accomplished through two primary methods: recombinant DNA technology and solid-phase peptide synthesis (SPPS).
A notable method described in a patent involves:
The molecular formula of teriparatide acetate is . It consists of 34 amino acids, with a molecular weight of approximately 3761.5 g/mol. The peptide sequence can be represented as follows:
The intact molecular mass can be determined using high-resolution mass spectrometry, confirming its identity through accurate mass measurements within 20 parts per million .
Teriparatide undergoes several chemical reactions during its synthesis and application:
Teriparatide functions primarily by binding to parathyroid hormone receptors on osteoblasts, leading to increased intracellular cyclic adenosine monophosphate levels. This results in enhanced osteoblast proliferation and activity, promoting bone formation while simultaneously inhibiting osteoclast activity, thus reducing bone resorption.
The mechanism involves:
Teriparatide acetate is primarily used in clinical settings for:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 18252-46-5
CAS No.: 5115-19-5
CAS No.: 20937-86-4